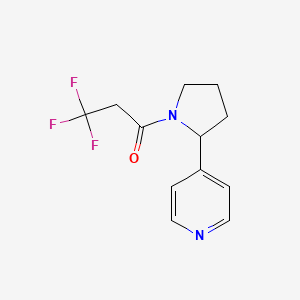![molecular formula C12H20N2OS B7544596 3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine](/img/structure/B7544596.png)
3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine, commonly known as MPTM, is a small molecule that has gained attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
MPTM acts as a modulator of GPCRs by binding to a specific site on the receptor and altering its conformation. This, in turn, affects the downstream signaling pathways and leads to changes in cellular responses. The exact mechanism of action of MPTM on different GPCRs is still under investigation and is an area of active research.
Biochemical and Physiological Effects:
MPTM has been shown to have a wide range of biochemical and physiological effects, depending on the specific GPCR it modulates. For example, MPTM has been shown to increase insulin secretion in pancreatic beta cells by activating the GPR119 receptor. It has also been shown to inhibit platelet aggregation by activating the P2Y12 receptor. These effects make MPTM a valuable tool for investigating the function of various GPCRs and their role in physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTM in lab experiments is its high selectivity for specific GPCRs. This allows researchers to investigate the function of individual receptors without affecting other signaling pathways. However, one limitation of MPTM is its relatively low potency compared to other GPCR modulators. This can make it challenging to achieve the desired level of receptor activation or inhibition in some experiments.
Direcciones Futuras
There are several future directions for research on MPTM. One area of interest is the development of more potent and selective analogs of MPTM that can be used in a wider range of experiments. Another area of research is the investigation of the role of specific GPCRs in various disease states and the potential therapeutic applications of MPTM in these conditions. Additionally, the use of MPTM in combination with other drugs or therapies is an area of active investigation.
Métodos De Síntesis
The synthesis of MPTM involves the reaction of 3-methylmorpholine with 2-propan-2-yl-1,3-thiazol-4-ylmethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
MPTM has been widely used in scientific research due to its ability to modulate the activity of various enzymes and receptors. One of the most significant applications of MPTM is in the study of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes. MPTM has been shown to selectively activate or inhibit specific GPCRs, making it a valuable tool for investigating the function of these receptors.
Propiedades
IUPAC Name |
3-methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)12-13-11(8-16-12)6-14-4-5-15-7-10(14)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUJYUGXKDPVGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=CSC(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(3-Chlorophenyl)pyrrolidin-1-yl]-2-methyl-[1,2]oxazolo[2,3-a]pyrimidin-7-one](/img/structure/B7544518.png)
![N-[3-(furan-2-ylmethoxy)propyl]-1-methylpyrazole-4-sulfonamide](/img/structure/B7544525.png)
![1-(4-Chlorophenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7544530.png)
![N,N,2,5-tetramethyl-4-[(1-pyridin-2-ylethylamino)methyl]pyrazol-3-amine](/img/structure/B7544539.png)
![N-{3-[5-(furan-2-yl)-1-(pyrrolidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B7544546.png)
![2-[[5-(Dimethylamino)-1,3-dimethylpyrazol-4-yl]methylamino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7544552.png)
![1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-ol](/img/structure/B7544560.png)
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-1-(3-methyl-1-benzofuran-2-yl)ethanamine](/img/structure/B7544569.png)
![4-[(7-Chloroquinolin-8-yl)methyl]piperazin-2-one](/img/structure/B7544576.png)
![N-[3-(acetylamino)phenyl]-2-[(1,2-dimethyl-4-oxo-1,4-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7544583.png)
![N-[[4-(diethylsulfamoyl)phenyl]methyl]-2,2,2-trifluoroacetamide](/img/structure/B7544594.png)
![N-[(4-propan-2-ylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7544604.png)
![1-pyrazin-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]piperidine-3-carboxamide](/img/structure/B7544607.png)